molecular formula C17H21N3O2S B2582676 2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-ethylpyrimidine CAS No. 2380078-41-9

2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-ethylpyrimidine

Cat. No.: B2582676
CAS No.: 2380078-41-9
M. Wt: 331.43
InChI Key: AEHFGNIADUYAAW-UHFFFAOYSA-N
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Description

2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-ethylpyrimidine is a heterocyclic compound that features a piperidine ring substituted with a benzenesulfonyl group and a pyrimidine ring substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-ethylpyrimidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a base such as triethylamine.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors such as amidines and β-diketones.

    Coupling of the Piperidine and Pyrimidine Rings: The final step involves coupling the piperidine and pyrimidine rings through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and employing purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, where various nucleophiles can replace the ethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides, often under basic conditions.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-ethylpyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancers.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-ethylpyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

  • 2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-fluoropyrimidine
  • 2-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-3-carbonitrile

Comparison:

  • 2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-ethylpyrimidine is unique due to the presence of the ethyl group on the pyrimidine ring, which may influence its biological activity and pharmacokinetic properties.
  • 2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-fluoropyrimidine features a fluorine atom, which can significantly alter its electronic properties and reactivity.
  • 2-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-3-carbonitrile has a nitrile group, which can impact its binding affinity and selectivity for certain molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[4-(benzenesulfonyl)piperidin-1-yl]-5-ethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-2-14-12-18-17(19-13-14)20-10-8-16(9-11-20)23(21,22)15-6-4-3-5-7-15/h3-7,12-13,16H,2,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHFGNIADUYAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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